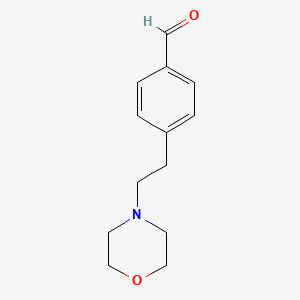
4-(2-Morpholinoethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(morpholin-4-yl)ethyl]benzaldehyde is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzaldehyde group attached to a morpholine ring via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde typically involves the reaction of 4-(2-bromoethyl)morpholine with benzaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the benzaldehyde, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-(2-bromoethyl)morpholine, benzaldehyde
Solvent: Anhydrous ethanol
Catalyst: Potassium carbonate
Temperature: Reflux conditions
Time: 12-24 hours
Industrial Production Methods
Industrial production of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(morpholin-4-yl)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, low temperature
Major Products Formed
Oxidation: 4-[2-(morpholin-4-yl)ethyl]benzoic acid
Reduction: 4-[2-(morpholin-4-yl)ethyl]benzyl alcohol
Substitution: 4-[2-(morpholin-4-yl)ethyl]-2-nitrobenzaldehyde
Applications De Recherche Scientifique
4-[2-(morpholin-4-yl)ethyl]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Morpholinyl)benzaldehyde
- 4-[2-(4-Morpholinyl)ethoxy]benzaldehyde
- 4-(2-Morpholin-4-yl-ethoxy)-benzaldehyde
Uniqueness
4-[2-(morpholin-4-yl)ethyl]benzaldehyde is unique due to its specific structural features, such as the ethyl linker between the morpholine ring and the benzaldehyde group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-(2-morpholin-4-ylethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO2/c15-11-13-3-1-12(2-4-13)5-6-14-7-9-16-10-8-14/h1-4,11H,5-10H2 |
Clé InChI |
GUKYBGMRVFCUPE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)
![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)









![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
